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Compound of Interest

Compound Name: 1-Bromo-2-methylbutane

Cat. No.: B1294734

A Comprehensive Spectroscopic Guide to 1-Bromo-
2-methylbutane

This technical guide provides an in-depth analysis of the spectroscopic data for 1-bromo-2-
methylbutane, a key haloalkane intermediate in various organic syntheses. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics, offering valuable insights for researchers, scientists, and professionals in
drug development and chemical research.

Molecular Structure

1-Bromo-2-methylbutane is a chiral molecule with the chemical formula CsH11Br. The
structure features a bromine atom attached to a primary carbon and a stereocenter at the
second carbon atom.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1-bromo-2-methylbutane, both *H and 3C NMR provide distinct signals that
can be assigned to specific atoms within the molecule.

'H NMR Spectroscopy Data
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The proton NMR spectrum of 1-bromo-2-methylbutane is complex due to the presence of a

chiral center, which can make the diastereotopic protons on the CHz2Br group and the CH:

group of the ethyl chain non-equivalent.

. Chemical Shift Lo . .
Signal Multiplicity Integration Assignment
(3, ppm)

Doublet of

a ~3.4 2H -CH2Br
doublets (dd)

b ~1.7 Multiplet 1H -CH(CHs)-

C ~1.5 Multiplet 2H -CH2CHs

d ~0.9 Doublet (d) 3H -CH(CHs)-

e ~0.9 Triplet (t) 3H -CH2CHs

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the

spectrometer's magnetic field strength. A detailed analysis suggests that the methylene protons

adjacent to the bromine are diastereotopic and should appear as two distinct signals.[1]

Similarly, the methylene protons of the ethyl group can also exhibit diastereotopicity.

13C NMR Spectroscopy Data

The 13C NMR spectrum of 1-bromo-2-methylbutane shows five distinct signals, corresponding

to the five carbon atoms in unique chemical environments.

Signal Chemical Shift (6, ppm) Assignment
1 ~40 -CH:Br

2 ~38 -CH(CH3)-

3 ~26 -CH2CHs

4 ~16 -CH(CHs)-

5 ~11 -CH2CHs
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Note: The chemical shifts are approximate and can vary based on experimental conditions. The
carbon attached to the electronegative bromine atom is significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-bromo-2-methylbutane is characterized by absorptions corresponding to C-H
and C-Br bond vibrations.

Wavenumber (cm~?) Intensity Assignment

2965-2850 Strong C-H (sp?) stretching

1465 Medium C-H bending (CHz2 and CHs)
1380 Medium C-H bending (CHs)
~650-550 Strong C-Br stretching

The region below 1500 cm~* is known as the fingerprint region and contains complex vibrations
that are unique to the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. A key feature in the mass spectrum of 1-bromo-2-methylbutane is the
presence of two molecular ion peaks of nearly equal intensity, due to the two naturally
occurring isotopes of bromine (7°Br and 81Br).[3]
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miz Relative Intensity Assighment

[M]* and [M+2]* (Molecular

150/152 Low .
ions)
71 High [CsH11]* (Loss of Bre)
[CaHo]* (tert-Butyl cation,
57 Base Peak
rearrangement)
43 High [CsH7]*
29 High [C2Hs]*

The base peak at m/z 57 is characteristic of the formation of a stable tert-butyl cation through

rearrangement after the loss of the bromine radical.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: Dissolve 5-25 mg of 1-bromo-2-methylbutane in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., CDCI3) in a clean, dry NMR tube.[4] For 13C NMR, a
more concentrated sample (50-100 mg) may be required.[4] Add a small amount of an
internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition: Place the NMR tube in the spectrometer. Shim the magnetic field to
achieve homogeneity. Acquire the *H spectrum using a standard pulse sequence. For 13C
NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and
enhance the signal-to-noise ratio.

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the
spectrum. Phase the spectrum and perform baseline correction. Integrate the signals in the
1H spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy
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Sample Preparation (Neat Liquid): Place a drop of neat 1-bromo-2-methylbutane between
two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[5]

Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer. Record
the spectrum, typically over the range of 4000-400 cm~1. A background spectrum of the
clean salt plates should be acquired and subtracted from the sample spectrum.

Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: Inject a small amount of 1-bromo-2-methylbutane into the mass
spectrometer, often through a gas chromatograph (GC-MS) for sample purification and
introduction into the ionization source.[6]

lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.[6]

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small

organic molecule like 1-bromo-2-methylbutane.
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Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of 1-Bromo-2-
methylbutane

This diagram illustrates the key fragmentation pathways for 1-bromo-2-methylbutane in an
electron ionization mass spectrometer.
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Caption: Key fragmentation pathways of 1-bromo-2-methylbutane in MS.

Key *H-*H NMR Correlations (COSY)

This diagram shows the expected correlations between adjacent protons in 1-bromo-2-
methylbutane that would be observed in a COSY (Correlation Spectroscopy) NMR
experiment.

Caption: Expected *H-1H COSY correlations for 1-bromo-2-methylbutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for 1-Bromo-2-methylbutane (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294734#spectroscopic-data-for-1-bromo-2-
methylbutane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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